![molecular formula C17H13N7S B13354770 2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354770.png)
2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a unique fusion of multiple rings, including triazole, thiadiazole, and imidazopyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to interact with various biological targets.
Métodos De Preparación
The synthesis of 2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves multiple steps, typically starting with the preparation of the individual ring systems followed by their fusion. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the nitrogen atoms are present. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine include other triazolothiadiazine derivatives and imidazopyridine compounds. These compounds share similar ring structures and pharmacological activities but differ in their specific substituents and functional groups. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known for their CDK2 inhibitory activity and anticancer properties . The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H13N7S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(6-methylpyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N7S/c1-10-6-7-12(9-18-10)16-22-24-15(20-21-17(24)25-16)14-11(2)19-13-5-3-4-8-23(13)14/h3-9H,1-2H3 |
Clave InChI |
YSWJDIJDOOUSAG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
![4-(3,5-dinaphthalen-2-ylphenyl)-2-[2-[4-(3,5-dinaphthalen-2-ylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354697.png)
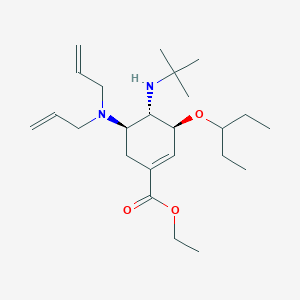
![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
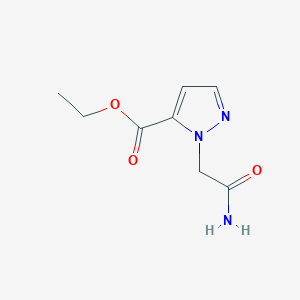
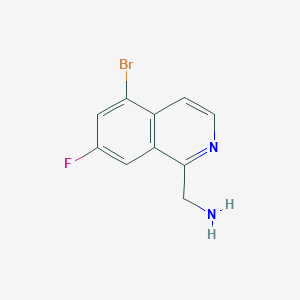

![(3S,4R)-4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)tetrahydrofuran-3-ol](/img/structure/B13354721.png)
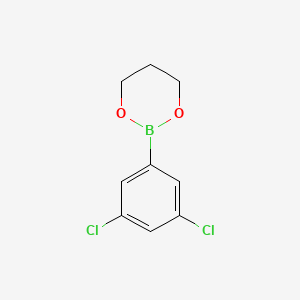
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
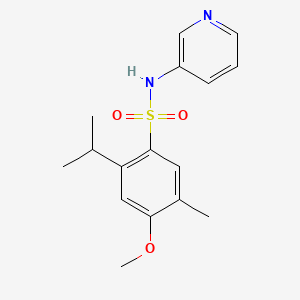
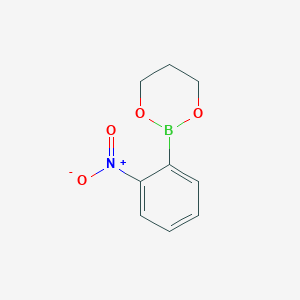
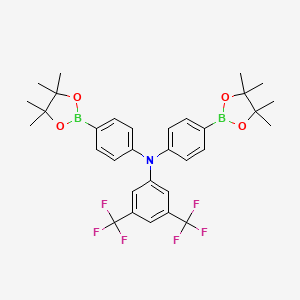
![6-(2-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354749.png)
